5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one
Description
Properties
IUPAC Name |
5-pyridin-4-yl-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-11-10(7-3-5-12-6-4-7)8-1-2-9(8)13-14-11/h3-6H,1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCQMDNEVRIZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C(=C21)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857345 | |
| Record name | 5-(Pyridin-4-yl)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447607-59-1 | |
| Record name | 5-(Pyridin-4-yl)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one typically involves multi-step reactions starting from simpler organic molecules. One common method involves the use of terminal aryl alkynes and a rhodium (I) complex as a catalyst. The reaction sequence includes head-to-tail homocoupling of the terminal alkyne followed by zipper annulation of the resulting gem-enyne . This method is notable for its high selectivity and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of tandem catalysis and the use of flexible NHC-based pincer ligands are likely to be employed. These methods allow for the efficient assembly of complex molecules in a single pot, reducing waste and saving time .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include rhodium complexes, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one involves its interaction with molecular targets such as β-tubulin. The compound binds to the active site of β-tubulin, inhibiting its function and thereby exerting its antibacterial and anticancer effects . The pathways involved include disruption of microtubule dynamics, which is crucial for cell division and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following table compares 5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one with analogous pyridine-containing heterocycles from the Combi-Blocks catalog (). Key differences in structure, purity, and functional groups are highlighted:
| Compound ID | Structure | Purity | Key Structural Features | Potential Applications |
|---|---|---|---|---|
| QK-7656 | This compound | 95% | Bicyclic framework with dual nitrogen atoms, ketone group, pyridinyl substituent | Kinase inhibitors, OLED materials |
| SS-3851 | 1-Pyridin-3-yl-cyclopropylamine | 95% | Cyclopropane ring fused to pyridine, amine functional group | Neurotransmitter analogs |
| QG-6892 | 1-(Pyridin-2-yl)-1,4-diazepane | 95% | Seven-membered diazepane ring with pyridinyl substituent | GPCR modulators |
| QA-6928 | 1-Pyridin-3-yl-1,4-diazepane | 98% | Diazepane ring with pyridin-3-yl group, higher purity | Antidepressant candidates |
| QB-4586 | 3-(Pyridin-3-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one | 95% | Oxadiazolone ring fused to pyridine, electron-deficient heterocycle | Antimicrobial agents |
Key Observations:
Structural Complexity: QK-7656’s bicyclic system confers rigidity and planarity, distinguishing it from monocyclic analogs like SS-3851 or QB-4585. This enhances its suitability for applications requiring precise molecular interactions (e.g., enzyme inhibition) . Diazepane-containing compounds (QG-6892, QA-6928) exhibit conformational flexibility, enabling adaptation to diverse binding pockets in biological targets.
Functional Group Variation: QK-7656’s ketone group introduces polarity and hydrogen-bonding capability, contrasting with SS-3851’s amine group or QB-4586’s oxadiazolone.
Electronic Properties :
- The electron-deficient oxadiazolone ring in QB-4586 may enhance reactivity in nucleophilic substitutions, whereas QK-7656’s conjugated bicyclic system could improve charge transport in optoelectronic materials.
Research Findings and Implications
- Medicinal Chemistry : QK-7656’s bicyclic scaffold mimics privileged structures in kinase inhibitors (e.g., imatinib analogs), where rigidity improves target selectivity. In contrast, diazepane derivatives (QG-6892, QA-6928) are explored for CNS disorders due to blood-brain barrier permeability .
- Material Science : QK-7656’s planar structure and extended π-system make it a candidate for organic semiconductors, whereas cyclopropane-containing SS-3851 is less studied in this context.
Biological Activity
5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H12N4O
- Molecular Weight : 199.21 g/mol
- CAS Number : 1447607-59-1
The compound features a bicyclic structure that includes a pyridine ring and a diazabicyclo octadiene framework, which is crucial for its interaction with biological targets.
Target Interaction
Research indicates that compounds similar to this compound may interact with various cellular targets, particularly β-tubulin , a protein essential for cell division. The inhibition of β-tubulin disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Biological Activity
The compound has shown promising antimicrobial and anticancer activities , suggesting its potential as a therapeutic agent. Similar compounds have demonstrated the ability to inhibit tumor growth in various cancer models .
Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 10 | |
| HeLa (Cervical) | 15 | |
| A549 (Lung) | 12 |
These results indicate that the compound could be a candidate for further development as an anticancer drug.
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound has the potential to be developed into an antimicrobial agent.
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions starting from simpler organic molecules. One common method includes the use of terminal aryl alkynes and a rhodium(I) complex as a catalyst, followed by head-to-tail homocoupling and zipper annulation reactions .
Q & A
Q. What are the common synthetic routes for 5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization reactions or coupling of pyridine derivatives with diazabicyclic precursors. For example, refluxing in ethanol with stoichiometric equivalents of reactants (e.g., 3,5-diaryl-4,5-dihydropyrazole) under controlled pH can yield the target compound . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, dioxane) enhance reactivity, while ethanol aids in recrystallization .
- Temperature control : Prolonged reflux (2–4 hours) improves yield but risks decomposition; lower temperatures (50–60°C) may stabilize intermediates.
- Catalyst screening : Acidic/basic conditions (e.g., NaOCH₃ in dioxane) influence reaction rates and regioselectivity .
- Statistical design : Use factorial experiments to test variables (time, solvent ratios) systematically .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the bicyclic framework and pyridinyl substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.
- X-ray crystallography : Resolves stereoelectronic effects and bond angles in crystalline forms .
- HPLC with UV detection : Assess purity using a buffered mobile phase (e.g., ammonium acetate, pH 6.5) .
Q. What purification techniques are recommended for isolating this compound post-synthesis?
Methodological Answer:
- Recrystallization : Use DMF-EtOH (1:1) to remove polar impurities .
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates diastereomers.
- HPLC : Reverse-phase C18 columns resolve closely related analogs .
Q. What are the key considerations in scaling up the synthesis from milligram to gram scale?
Methodological Answer:
- Heat dissipation : Use jacketed reactors to manage exothermic reactions during cyclization.
- Solvent volume : Maintain a 1:10 substrate-to-solvent ratio to avoid viscosity issues.
- Batch reproducibility : Implement QC checkpoints (TLC, FTIR) at intermediate stages .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of this bicyclic compound in different solvent environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular dynamics simulations : Model solvation effects (e.g., polar solvents stabilize charge-separated transition states).
- Solvent parameter databases : Use Kamlet-Taft or Hansen solubility parameters to correlate reactivity with solvent polarity .
Q. What strategies resolve contradictions in experimental data regarding the compound’s stability under varying pH conditions?
Methodological Answer:
- Replicate experiments : Use randomized block designs with split plots to account for pH variability .
- Control variables : Fix temperature and ionic strength while titrating pH (e.g., acetic acid/ammonium acetate buffer) .
- Statistical analysis : Apply ANOVA to distinguish systematic errors from true pH-dependent degradation .
Q. How to design a study assessing the compound's interaction with biological macromolecules?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize proteins (e.g., kinases) to measure binding kinetics (KD, kon/koff).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.
- Molecular docking : Align the compound’s structure with protein active sites (e.g., PyMOL, AutoDock) .
Q. How to investigate the environmental fate of this compound using isotopic labeling?
Methodological Answer:
- Synthesize ¹³C/¹⁵N-labeled analogs : Track degradation pathways via LC-MS/MS in simulated ecosystems .
- Microcosm studies : Expose soil/water samples to labeled compound and monitor abiotic (hydrolysis, photolysis) and biotic (microbial metabolism) transformations .
Q. What role does stereoelectronic effects play in the compound’s reactivity, and how can this be experimentally validated?
Methodological Answer:
Q. How to integrate multi-omics approaches to study the compound’s systemic effects in model organisms?
Methodological Answer:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-exposure.
- Proteomics : SILAC labeling to quantify protein abundance changes.
- Metabolomics : LC-HRMS to map metabolic flux alterations (e.g., TCA cycle intermediates) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
